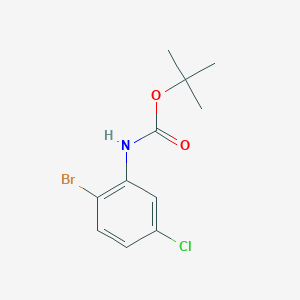

tert-butyl N-(2-bromo-5-chlorophenyl)carbamate

Vue d'ensemble

Description

tert-Butyl N-(2-bromo-5-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrClNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate typically involves the reaction of 2-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-5-chloroaniline+Boc2O→tert-butyl N-(2-bromo-5-chlorophenyl)carbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution due to its position relative to the electron-withdrawing carbamate group, which activates the ring for displacement under specific conditions.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or amines replaces bromine with an amino group. For example, substituting bromine with methylamine forms tert-butyl N-(2-(methylamino)-5-chlorophenyl)carbamate.

-

Thiol Substitution : Thiols (e.g., sodium hydrosulfide) replace bromine to yield thioether derivatives.

Conditions :

-

Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH.

-

Elevated temperatures (80–120°C) are often required due to the deactivated aromatic ring.

Example Reaction:

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic or basic conditions to regenerate the free amine.

Reaction Pathways:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding 2-bromo-5-chloroaniline .

-

Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the corresponding amine and tert-butanol .

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the Boc group .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Common Coupling Types:

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives |

Conditions :

-

Conducted under inert atmosphere (N₂/Ar) in solvents like toluene or THF.

-

Yields depend on the electronic effects of substituents and catalyst efficiency.

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or using reducing agents.

Methods:

-

H₂/Pd-C : Reduces bromine to hydrogen, forming tert-butyl N-(5-chlorophenyl)carbamate.

-

Zn/HCl : Selectively reduces bromine while retaining the carbamate group.

Electrophilic Aromatic Substitution

Despite the deactivating carbamate group, electrophilic substitution can occur at the 4-position (meta to bromine and carbamate).

Example:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position, yielding tert-butyl N-(2-bromo-5-chloro-4-nitrophenyl)carbamate.

Oxidation and Reduction of Functional Groups

-

Oxidation : The carbamate group remains stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring.

-

Reduction : LiAlH₄ reduces the carbamate to a methylene group, though this is less common due to competing side reactions.

Reaction Comparison Table

Mechanistic Insights

-

Nucleophilic Substitution : The carbamate’s electron-withdrawing nature directs nucleophiles to the ortho position relative to bromine, favoring SNAr mechanisms.

-

Coupling Reactions : Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle, followed by transmetalation and reductive elimination.

Applications De Recherche Scientifique

Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate is a chemical compound with applications in scientific research, including use as an intermediate in synthesizing more complex organic molecules. Research also explores its potential biological activities, such as antimicrobial and anticancer properties, and its possible use as a therapeutic agent. It is also used in developing new materials and as a reagent in various industrial processes.

Preparation Methods

- Synthetic Routes : The synthesis of tert-butyl N-(2-bromo-5-chloropyridyl)carbamate typically involves reacting 2-bromo-5-chloro-3-pyridylamine with tert-butyl chloroformate. The reaction occurs in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed. This is typically done at low temperatures to prevent reactant decomposition and ensure high yields.

- Industrial Production : Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, using large reactors and precise control of reaction conditions to maintain consistent product quality. Automated systems are commonly used to monitor and control reaction parameters in industrial settings.

Chemical Reactions

Tert-butyl N-(2-bromo-5-chloropyridyl)carbamate undergoes various chemical reactions:

- Substitution Reactions : The bromine and chlorine atoms can be substituted by nucleophiles like amines, thiols, and alkoxides under the right conditions.

- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction, leading to different products using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride under controlled conditions.

Scientific Research Applications

Tert-butyl N-(2-bromo-5-chloropyridyl)carbamate has several applications in scientific research:

- Chemistry : It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Research is ongoing to explore its potential as a therapeutic agent.

- Industry : It is used in the development of new materials and as a reagent in various industrial processes.

Tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates and features a pyridine ring substituted with bromine and chlorine, which are known to enhance biological activity.

The mechanism of action involves the interaction of the compound with specific enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, while the carbamate group forms hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity, particularly in pathways related to cell cycle regulation and cancer progression.

Research indicates that this compound exhibits significant anticancer properties. It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and proliferation in various cancer cell lines. For instance, compounds with similar structures have shown promising results against colorectal cancer by selectively targeting CDK8.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing chlorinated pyridine moieties often demonstrate antibacterial and antifungal activities. The selectivity for certain pathogens without affecting host cell viability makes these compounds particularly attractive for therapeutic applications.

Study 1: Antichlamydial Activity

In a study examining the biological evaluation of pyridine derivatives, several analogues were found to impair the growth of Chlamydia trachomatis without affecting host cells. While not directly testing this compound, the findings suggest that similar compounds may exhibit selective antimicrobial activity.

Study 2: CDK Inhibition

Mécanisme D'action

The mechanism of action of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- tert-Butyl N-(2-bromo-5-fluorophenyl)carbamate

- tert-Butyl N-(2-bromo-5-iodophenyl)carbamate

- tert-Butyl N-(2-chloro-5-fluorophenyl)carbamate

Comparison:

- Structural Differences: The presence of different halogen atoms (fluorine, iodine) in similar compounds can significantly alter their chemical and physical properties.

- Reactivity: The reactivity of these compounds can vary based on the nature of the halogen atoms, with iodine-containing compounds generally being more reactive than their bromine or chlorine counterparts.

- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and binding properties.

Conclusion

tert-Butyl N-(2-bromo-5-chlorophenyl)carbamate is a versatile compound with significant applications in various fields of chemistry, biology, and industry Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and material science research

Activité Biologique

Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₄BrClN₁O₂

- Molecular Weight : Approximately 329.62 g/mol

- CAS Number : 384793-17-3

The compound features a tert-butyl group attached to a carbamate moiety, with a bromine and chlorine substituent on the phenyl ring. These halogen groups are crucial for its biological activity, influencing its reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways:

- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes (CYPs), which are essential for drug metabolism. The binding occurs at the active site or allosteric sites, leading to reduced enzymatic activity.

- Cellular Effects : It affects cell signaling pathways and gene expression, particularly those involved in detoxification and metabolic processes. For instance, it can modulate the expression of genes related to xenobiotic metabolism.

Table 1: Biological Activity Summary

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research has indicated that this compound can selectively inhibit specific CYP enzymes. In vitro studies using human liver microsomes demonstrated a significant decrease in CYP1A2 and CYP2C19 activities when exposed to this compound, suggesting its potential as an enzyme inhibitor in drug metabolism. -

Antimicrobial Activity :

A study assessed the compound's effectiveness against Chlamydia trachomatis in HEp-2 cells. The results showed that treatment with this compound led to a reduction in chlamydial inclusions, indicating its potential as an antimicrobial agent . -

Toxicity Assessment :

Toxicity evaluations conducted on various human cell lines revealed that the compound exhibits low cytotoxicity at therapeutic concentrations. This characteristic is crucial for considering it as a candidate for drug development, particularly for chronic conditions where prolonged exposure may occur .

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-5-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMCTXFKCKBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213542 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384793-17-3 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384793-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.